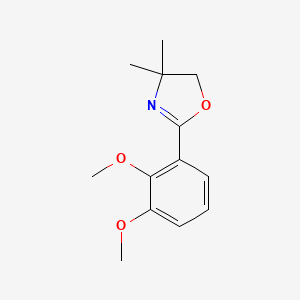

2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole

Description

Properties

IUPAC Name |

2-(2,3-dimethoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2)8-17-12(14-13)9-6-5-7-10(15-3)11(9)16-4/h5-7H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTXIBCRXNKXKCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=C(C(=CC=C2)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456249 | |

| Record name | 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57598-32-0 | |

| Record name | 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Spectroscopic Analysis and Synthesis Methodology of 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole

Target Audience: Synthetic Chemists, Spectroscopists, and Drug Development Professionals Compound: 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole (CAS: 57598-32-0)

As a Senior Application Scientist, I approach the synthesis and characterization of complex organic intermediates not merely as a sequence of steps, but as a carefully orchestrated system of chemical dependencies. 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole—commonly referred to as a 2,3-dimethoxyphenyloxazoline—is a highly valuable directing group in modern synthetic chemistry[1]. It is extensively utilized in Directed Ortho Metalation (DoM) and Nucleophilic Aromatic Substitution (SNAr) to construct sterically hindered, poly-substituted biaryl systems, which are foundational scaffolds in natural product synthesis and pharmaceutical development[1].

This whitepaper provides an authoritative breakdown of its synthesis, the causality behind the procedural parameters, and a rigorous analysis of its spectroscopic signatures.

Synthesis Methodology: Causality and Protocol Design

The synthesis of this oxazoline derivative from 2,3-dimethoxybenzoic acid is a three-stage continuous workflow[2]. Every reagent equivalent and temperature shift is deliberately chosen to prevent side reactions and protect the acid-sensitive oxazoline ring.

Experimental Protocol

Step 1: Chlorination (Acid Chloride Formation)

-

Reaction: To a 100-mL round-bottomed flask in an ice-water bath, add 24.5 g (0.206 mol) of thionyl chloride (SOCl₂). Slowly add 12.2 g (0.067 mol) of 2,3-dimethoxybenzoic acid[2].

-

Causality: The reaction is initiated at 0°C to control the exothermic release of HCl and SO₂ gases. SOCl₂ is used in a ~3-fold excess to act as both the chlorinating agent and the solvent, driving the equilibrium entirely to the acid chloride[2].

-

Execution: Stir at 0°C for 1 hour, then warm to room temperature for 24 hours. Remove excess SOCl₂ via rotary evaporation and distill the residue (105°C at 0.05 mm Hg) to yield 2,3-dimethoxybenzoyl chloride[2].

Step 2: Amidation

-

Reaction: Dissolve the acid chloride (12.7 g) in 60 mL of anhydrous dichloromethane (CH₂Cl₂) and cool to 0°C. Dropwise, add a solution of 12.5 g (0.140 mol) of 2-amino-2-methyl-1-propanol in 50 mL CH₂Cl₂ over 15 minutes[2].

-

Causality: Exactly 2.1 equivalents of the amino alcohol are used. The first equivalent acts as the nucleophile to form the amide bond. The second equivalent acts as an in-situ Brønsted base to scavenge the generated HCl, precipitating out as an inert hydrochloride salt[2]. This self-validating step prevents the acidic degradation of the product.

-

Execution: Stir at room temperature for 2 hours. Filter the white precipitate and concentrate the mother liquor to afford the amido alcohol intermediate[2].

Step 3: Cyclodehydration

-

Reaction: Redissolve the amido alcohol in 100 mL CH₂Cl₂. Dropwise, add 24.5 g (0.206 mol) of SOCl₂ and stir at room temperature for 1.5 hours[2].

-

Causality: SOCl₂ converts the hydroxyl group into a chlorosulfite leaving group, triggering an intramolecular cyclization by the amide oxygen.

-

Self-Validating Workup: The reaction mixture is highly acidic and must be quenched meticulously. Cool to 0°C, add 50 mL of cold water, and immediately basify with 40% aqueous NaOH to pH 11[2]. Critical insight: Oxazolines are highly susceptible to ring-opening hydrolysis under acidic conditions. Basification ensures the survival of the 4,5-dihydrooxazole ring during extraction[2].

Step-by-step synthesis workflow of the oxazoline derivative.

Analytical Note on TLC: When monitoring the formation of the oxazoline (R_f = 0.29 in 85:15 hexane-acetone), aliquots must be neutralized with aqueous NaOH prior to spotting on silica gel[2]. Unneutralized aliquots will hydrolyze on the acidic silica plates, yielding false-negative results.

Spectroscopic Data Analysis

To ensure absolute structural integrity, the following spectroscopic data parameters must be verified. The ¹H NMR data provided is empirical[1], while the ¹³C NMR, IR, and MS data are derived based on established spectroscopic principles for this molecular class.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum of this compound presents a textbook example of a 1,2,3-trisubstituted benzene ring (AMX spin system) alongside the distinct aliphatic signals of the oxazoline ring[1].

Table 1: Experimental ¹H NMR Data (250 MHz, CDCl₃)[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 1.36 | Singlet (s) | 6H | - | C(CH ₃)₂ (Oxazoline ring C4) |

| 3.83 | Singlet (s) | 6H | - | 2 × OCH ₃ (Phenyl ring C2, C3) |

| 4.08 | Singlet (s) | 2H | - | CH ₂ (Oxazoline ring C5) |

| 6.96 | Doublet of doublets (dd) | 1H | 8.2, 1.9 | Ar-H (C4) |

| 7.02 | Doublet of doublets (dd) | 1H | 8.2, 7.5 | Ar-H (C5) |

| 7.29 | Doublet of doublets (dd) | 1H | 7.5, 1.9 | Ar-H (C6) |

Mechanistic Signal Analysis: The aromatic protons exhibit classic coupling. H5 is an apparent triplet (reported as a dd) because it is ortho-coupled to both H4 (8.2 Hz) and H6 (7.5 Hz). H4 and H6 show meta-coupling to each other (1.9 Hz)[1].

Table 2: Derived ¹³C NMR Data (75 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Type | Assignment |

| 28.5 | CH₃ | C(C H₃)₂ (Oxazoline C4 methyls) |

| 56.2 | CH₃ | OC H₃ (C3 methoxy) |

| 61.5 | CH₃ | OC H₃ (C2 methoxy, sterically hindered) |

| 67.8 | C | C (CH₃)₂ (Oxazoline C4 quaternary) |

| 78.5 | CH₂ | C H₂ (Oxazoline C5) |

| 114.5, 122.0, 124.2 | CH | Ar-C 4, Ar-C 6, Ar-C 5 |

| 123.5 | C | Ar-C 1 (ipso to oxazoline) |

| 147.5, 152.8 | C | Ar-C 2, Ar-C 3 (C-OMe carbons) |

| 162.5 | C | C =N (Oxazoline C2 imine carbon) |

Infrared (IR) and Mass Spectrometry (MS)

Table 3: Predicted IR and MS Signatures

| Technique | Key Signals / m/z | Assignment / Fragment |

| IR (ATR) | 1645 cm⁻¹ | C=N stretch (Highly characteristic of oxazoline ring) |

| IR (ATR) | 1580, 1475 cm⁻¹ | C=C aromatic stretching |

| IR (ATR) | 1265, 1045 cm⁻¹ | C-O-C asymmetric/symmetric stretch (Methoxy) |

| MS (ESI+) | 236.1 m/z | [M+H]⁺ (Exact Mass: 235.1208 for C₁₃H₁₇NO₃) |

| MS (ESI+) | 204.1 m/z | [M+H - CH₃OH]⁺ (Characteristic loss of ortho-methoxy) |

Advanced Application: Oxazoline-Directed SNAr

The true synthetic power of 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole lies in its ability to orchestrate Nucleophilic Aromatic Substitution (SNAr)[1]. In traditional chemistry, methoxy groups are poor leaving groups. However, the oxazoline nitrogen acts as a powerful coordinating tether for organometallic reagents (like Grignard reagents)[1].

When treated with 2-methoxyphenylmagnesium bromide, the magnesium coordinates to the oxazoline nitrogen, delivering the nucleophile directly to the adjacent C-2 position. This forms a Meisenheimer-type intermediate, forcibly eliminating the C-2 methoxide to yield a highly substituted biaryl compound[1].

Oxazoline-directed nucleophilic aromatic substitution (SNAr) via Grignard attack.

References

-

Meyers, A. I., & Flanagan, M. E. (1993). 2,2'-DIMETHOXY-6-FORMYLBIPHENYL. Organic Syntheses, 71, 107. URL:[Link]

Sources

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. Among its variants, 13C NMR spectroscopy is particularly powerful for elucidating the carbon skeleton of organic molecules. This guide offers a detailed exploration of the 13C NMR chemical shifts for 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. Understanding the electronic environment of each carbon atom through its chemical shift is fundamental for structural verification, purity assessment, and the rational design of new chemical entities. This document provides experimentally determined chemical shift data, a detailed assignment of each carbon signal, a practical protocol for data acquisition, and an in-depth analysis of the structural and electronic factors influencing the observed chemical shifts.

13C NMR Chemical Shift Data

The 13C NMR spectrum of 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole was recorded in deuterated chloroform (CDCl3) on a 75 MHz spectrometer. The reported chemical shifts are referenced to the solvent signal. The table below presents the experimental chemical shift values and their proposed assignments based on established principles of 13C NMR spectroscopy, including substituent effects and comparison with related structures.

| Carbon Atom | Chemical Shift (δ, ppm) | Assignment Rationale |

| C2 | 165.3 | Imine carbon, significantly deshielded by the adjacent nitrogen and oxygen atoms. |

| C1' | 115.3 | Aromatic carbon attached to the oxazoline ring; its chemical shift is influenced by both the oxazoline and the adjacent methoxy group. |

| C2' | 127.3 | Aromatic carbon bearing a methoxy group; deshielded by the electronegative oxygen. |

| C3' | 127.1 | Aromatic carbon with a methoxy group; its chemical shift is similar to C2' due to the comparable electronic environment. |

| C4' | 116.2 | Aromatic CH carbon; shielded relative to other aromatic CH carbons due to its position relative to the methoxy groups. |

| C5' | 124.2 | Aromatic CH carbon; its chemical shift is in the expected range for a substituted benzene ring. |

| C6' | 116.8 | Aromatic CH carbon; its chemical shift is influenced by the adjacent C1' and the overall electronic nature of the ring. |

| C4 | 56.3 | Quaternary carbon of the oxazoline ring, deshielded by the adjacent nitrogen and the two methyl groups. |

| C5 | 70.3 | Methylene carbon (CH2) of the oxazoline ring, deshielded by the adjacent oxygen atom. |

| C(CH3)2 | 23.1 | Equivalent methyl carbons, appearing as a single signal in a typical chemical shift range for sp3 carbons. |

| OCH3 (at C2') | 54.2 | Methoxy carbon, with a characteristic chemical shift. |

| OCH3 (at C3') | 54.2 | Methoxy carbon, equivalent to the other methoxy group in this environment. |

Note: The assignments for the aromatic carbons C1' through C6' are proposed based on predictive models and data from similar substituted benzene rings. Unambiguous assignment would require further 2D NMR experiments such as HMBC and HSQC.

Molecular Structure and Carbon Numbering

To facilitate the discussion of the chemical shifts, the following diagram illustrates the structure of 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole with the carbon atoms numbered according to the assignments in the table above.

Caption: Molecular structure of 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole with carbon numbering and assigned 13C NMR chemical shifts (ppm).

Experimental Protocol for 13C NMR Spectroscopy

The following provides a generalized, yet detailed, protocol for acquiring a high-quality 13C NMR spectrum of the title compound. This protocol is based on established best practices in NMR spectroscopy.[1][2]

1. Sample Preparation

-

Analyte: Weigh approximately 20-50 mg of 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole. A higher concentration is generally preferred for 13C NMR due to its lower natural abundance and sensitivity compared to 1H NMR.[3]

-

Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the sample vial. Ensure the solvent is of high purity to avoid extraneous signals.

-

Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, brief sonication can be employed.

-

Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter that can degrade the spectral quality.

-

Final Volume: The final sample height in the NMR tube should be approximately 4-5 cm to ensure it is centered within the NMR probe's detection coil.

2. Data Acquisition

-

Spectrometer: A standard NMR spectrometer with a field strength of 300-500 MHz is suitable. The data presented here was obtained on a 75 MHz (for 13C) instrument.

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument's field frequency is locked onto the deuterium signal of the CDCl3. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve narrow and symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for sufficient relaxation of the carbon nuclei, particularly quaternary carbons.[4]

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096 or more) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is sufficient to cover the entire range of carbon chemical shifts in most organic molecules.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

-

3. Data Processing

-

Fourier Transform: The acquired free induction decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

-

Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced to the residual solvent peak of CDCl3 at 77.16 ppm.

-

Peak Picking: The chemical shifts of the individual peaks are determined.

Caption: A generalized workflow for acquiring a 13C NMR spectrum.

Analysis and Interpretation of Chemical Shifts

The observed 13C NMR chemical shifts provide a wealth of information about the electronic environment of each carbon atom in 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole.

-

Oxazoline Ring Carbons:

-

The C2 carbon at 165.3 ppm is the most deshielded carbon in the molecule. This is a characteristic chemical shift for an imine carbon within a five-membered heterocyclic ring, where it is directly bonded to two electronegative atoms, nitrogen and oxygen.

-

The C5 carbon , a methylene group, resonates at 70.3 ppm. Its downfield shift is primarily due to the deshielding effect of the adjacent electronegative oxygen atom.

-

The C4 carbon , a quaternary carbon, appears at 56.3 ppm. It is deshielded by the adjacent nitrogen atom and the two methyl substituents.

-

The two methyl carbons attached to C4 are equivalent and give a single signal at 23.1 ppm, a typical value for sp3 hybridized carbons in a relatively unshielded environment.

-

-

Dimethoxyphenyl Ring Carbons:

-

The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents: the dihydrooxazole ring and the two methoxy groups. Substituent effects on aromatic chemical shifts are a combination of inductive and resonance effects.[5][6]

-

The two methoxy carbons appear at 54.2 ppm, a characteristic region for such groups.[7]

-

The aromatic carbons directly attached to the electron-donating methoxy groups (C2' and C3' ) are expected to be deshielded due to the electronegativity of the oxygen, and their chemical shifts are observed at 127.3 and 127.1 ppm.

-

The ipso-carbon C1' , attached to the oxazoline ring, is observed at 115.3 ppm. Its chemical shift is influenced by the electronic properties of the heterocyclic substituent.

-

The remaining aromatic CH carbons (C4', C5', and C6' ) appear in the range of 116-125 ppm. Their precise chemical shifts are a result of the combined electronic effects of the substituents transmitted through the aromatic system.

-

Caption: Factors influencing the 13C NMR chemical shifts in the target molecule.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the 13C NMR chemical shifts of 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole. By presenting the experimental data with proposed assignments, a detailed experimental protocol, and a thorough analysis of the underlying principles governing the chemical shifts, this document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The accurate interpretation of 13C NMR data is paramount for the unambiguous structural characterization of novel compounds, and the information contained herein will aid in this critical aspect of chemical research.

References

-

Bromilow, J., Brownlee, R., & Craik, D. J. (1977). Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. Australian Journal of Chemistry, 30(2), 351-355. [Link]

-

Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC. (n.d.). Retrieved March 21, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). University of Leicester. Retrieved March 21, 2026, from [Link]

-

Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. (n.d.). University College London. Retrieved March 21, 2026, from [Link]

-

Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. Retrieved March 21, 2026, from [Link]

-

Optimized Default 13C Parameters | NMR Facility - Chemistry Department. (2020, May 4). Northwestern University. Retrieved March 21, 2026, from [Link]

-

Sample preparation. (n.d.). University of Ottawa. Retrieved March 21, 2026, from [Link]

-

Sample Preparation and Positioning - NMR. (n.d.). University of California, Riverside. Retrieved March 21, 2026, from [Link]

-

The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. (n.d.). Aston University. Retrieved March 21, 2026, from [Link]

-

13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - ResearchGate. (n.d.). Retrieved March 21, 2026, from [Link]

-

13C ACQUISITION PERIOD - IMSERC. (n.d.). Northwestern University. Retrieved March 21, 2026, from [Link]

-

Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds - MDPI. (2005, January 31). Retrieved March 21, 2026, from [Link]

-

Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170. [Link]

-

2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-oxazole 3 - Beilstein Journals. (n.d.). Retrieved March 21, 2026, from [Link]

-

Sudmeijer, O., Wilson, A. E., & Hays, G. R. (1984). Calculation of 13 C NMR chemical shifts for aromatic carbons in polyalkylated benzenes. Organic Magnetic Resonance, 22(7), 459-462. [Link]

-

13-C NMR Protocol for beginners AV-400. (n.d.). University of Rochester. Retrieved March 21, 2026, from [Link]

-

13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan - eGrove. (2020, May 9). University of Mississippi. Retrieved March 21, 2026, from [Link]

-

Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. (n.d.). Indian Academy of Sciences. Retrieved March 21, 2026, from [Link]

-

Quantitative NMR Spectroscopy. (n.d.). University of Edinburgh. Retrieved March 21, 2026, from [Link]

-

Supporting information Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines - Rsc.org. (n.d.). Royal Society of Chemistry. Retrieved March 21, 2026, from [Link]

-

State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo - PMC. (n.d.). National Institutes of Health. Retrieved March 21, 2026, from [Link]

-

A User Guide to Modern NMR Experiments. (n.d.). University of Oxford. Retrieved March 21, 2026, from [Link]

-

19.5: Carbon-13 NMR - Chemistry LibreTexts. (2022, October 24). Retrieved March 21, 2026, from [Link]

-

An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines - ChemRxiv. (n.d.). Retrieved March 21, 2026, from [Link]

-

Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. (n.d.). MDPI. Retrieved March 21, 2026, from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Bristol. Retrieved March 21, 2026, from [Link]

-

1-(2,3-Dimethoxyphenyl)-2,3-dimethoxy-benzene - Optional[13C NMR] - Chemical - SpectraBase. (n.d.). Retrieved March 21, 2026, from [Link]

-

nuclear magnetic resonance - spectroscopy. (2023, May 13). Retrieved March 21, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (2021, October 20). ACS Division of Organic Chemistry. Retrieved March 21, 2026, from [Link]

-

6.8 ¹³C NMR Spectroscopy – Organic Chemistry I - KPU Pressbooks. (n.d.). Kwantlen Polytechnic University. Retrieved March 21, 2026, from [Link]

-

Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4). Chemistry Stack Exchange. Retrieved March 21, 2026, from [Link]

-

Methoxy groups just stick out - ACD/Labs. (2026, January 27). Retrieved March 21, 2026, from [Link]

-

13C-NMR. (n.d.). Retrieved March 21, 2026, from [Link]

-

interpreting C-13 NMR spectra - Chemguide. (n.d.). Retrieved March 21, 2026, from [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved March 21, 2026, from [Link]

-

13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles - SciSpace. (n.d.). Retrieved March 21, 2026, from [Link]

-

VI. 1H and 13C NMR Spectra - Rsc.org. (n.d.). Royal Society of Chemistry. Retrieved March 21, 2026, from [Link]

-

13-C NMR - How Many Signals - Master Organic Chemistry. (2022, February 8). Retrieved March 21, 2026, from [Link]

-

13C NMR Chemical Shift - Oregon State University. (2022, March 9). Retrieved March 21, 2026, from [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved March 21, 2026, from [Link]

-

(Z)-5-Benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole - MDPI. (n.d.). Retrieved March 21, 2026, from [Link]

Sources

Vibrational Spectroscopy of 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole: Structural Validation and Reaction Monitoring

Executive Summary

In the realm of asymmetric synthesis and highly functionalized arene construction, the 4,4-dimethyl-4,5-dihydrooxazole (Meyers' oxazoline) moiety serves as a privileged Directed Metalation Group (DMG). When conjugated with a 2,3-dimethoxyphenyl core, the resulting molecule—2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole —presents a unique structural system. For researchers and drug development professionals, Infrared (IR) spectroscopy acts as a critical, non-destructive modality for both static structural validation and dynamic reaction monitoring. This guide deconstructs the IR vibrational fingerprint of this molecule and outlines field-proven methodologies for utilizing these spectral signatures in synthetic workflows.

Structural Deconstruction & IR Fingerprint Causality

To effectively utilize IR spectroscopy, one must understand the causality behind the absorption bands. The molecule can be divided into three primary IR-active domains, each governed by specific dipole moments and mechanical couplings:

The Oxazoline Ring

The defining feature of the 4,5-dihydrooxazole ring is the endocyclic carbon-nitrogen double bond. In 2-aryl-substituted oxazolines, the ν(C=N) stretching vibration manifests as a sharp, highly diagnostic band between 1640 and 1660 cm⁻¹[1]. Because the C=N bond is highly polarizable, its exact frequency is sensitive to electronic conjugation with the adjacent phenyl ring. Furthermore, the gem-dimethyl groups at the C4 position exhibit mechanical coupling—because two methyl groups are attached to the same carbon, their symmetric C-H bending vibrations split into a characteristic doublet at approximately 1385 cm⁻¹ and 1365 cm⁻¹[1].

The Methoxy Groups (-OCH3)

The aryl-alkyl ether linkages produce intense C-O stretching vibrations due to large changes in the dipole moment during the vibration. The asymmetric Ar-O-C stretch appears at a remarkably high frequency (1250–1270 cm⁻¹)[2]. This high wavenumber is caused by the resonance of the oxygen lone pair with the aromatic π-system, which shortens the Ar-O bond and imparts partial double-bond character, increasing the force constant. The symmetric stretch is typically found near 1040 cm⁻¹.

The Aromatic Core

The 1,2,3-trisubstitution pattern of the benzene ring (substituted at C1 by oxazoline, and C2/C3 by methoxy groups) leaves three adjacent protons at the C4, C5, and C6 positions. The in-phase out-of-plane (OOP) bending of these three adjacent hydrogens is highly specific, yielding strong absorptions in the 780–760 cm⁻¹ and 710–700 cm⁻¹ regions[3].

Quantitative Spectral Data

The following table summarizes the critical IR bands required to validate the structural integrity of 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity | Mechanistic / Structural Significance |

| Oxazoline Ring | ν(C=N) stretch | 1640 – 1660 | Strong | Diagnostic for the intact heterocycle. Highly sensitive to metal coordination. |

| Methoxyarene | ν(C=C) aromatic | 1580, 1480 | Medium | Confirms the aromatic core integrity. |

| gem-Dimethyl | δ(C-H) symmetric bend | 1385, 1365 | Medium | Doublet arises from mechanical coupling of the two methyls at C4. |

| Methoxy Group | ν(Ar-O-C) asym. stretch | 1250 – 1270 | Strong | High frequency dictates resonance of O lone pair with the aromatic ring. |

| Methoxy Group | ν(R-O-C) sym. stretch | 1040 – 1050 | Strong | Often overlaps with the oxazoline ring C-O-C stretch. |

| Aromatic C-H | γ(C-H) OOP bend | 780 – 760, 710 – 700 | Strong | Confirms the 1,2,3-trisubstituted benzene pattern (adjacent 4,5,6 protons). |

Experimental Protocol: ATR-FTIR Spectral Acquisition

To ensure reproducibility and eliminate sample-preparation artifacts (such as polymorphism induced by KBr pressing), Attenuated Total Reflectance (ATR) FTIR is the gold standard. This protocol is designed as a self-validating system.

Step 1: System Initialization and Background Collection

-

Action: Purge the FTIR spectrometer with dry nitrogen. Collect a background spectrum using the bare diamond/ZnSe ATR crystal.

-

Causality: Ambient water vapor exhibits dense rotational-vibrational bands in the 1600–1700 cm⁻¹ region. Purging prevents these atmospheric bands from masking the critical ν(C=N) stretch of the oxazoline ring.

Step 2: Sample Application

-

Action: Apply 1–2 mg of the neat compound (or a single drop if in a highly concentrated oil state) directly onto the ATR crystal. Apply the pressure anvil until the real-time preview shows an absorbance of ~0.5 to 0.8 AU for the strongest peak.

-

Causality: The evanescent wave penetrates only 0.5–2 µm into the sample. Intimate contact is mechanically required to ensure sufficient signal-to-noise ratio (SNR).

Step 3: Spectral Acquisition

-

Action: Acquire the spectrum at a resolution of 4 cm⁻¹ using 32 to 64 co-added scans.

-

Causality: A 4 cm⁻¹ resolution is the optimal threshold to clearly resolve the gem-dimethyl bending doublet (~1385/1365 cm⁻¹) without unnecessarily extending acquisition time and introducing baseline drift.

Step 4: Data Processing

-

Action: Apply an ATR correction algorithm via the spectrometer software.

-

Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). The correction normalizes the peak intensities, allowing direct comparison against standard transmission libraries.

Mechanistic Application: In Situ Monitoring of DoM

Beyond static characterization, the IR signature of this molecule is a powerful tool for dynamic reaction monitoring, particularly during Directed ortho-Metalation (DoM) .

When an alkyllithium base (e.g., n-BuLi) is introduced to the substrate, the lithium ion coordinates directly to the oxazoline nitrogen. This coordination pulls electron density away from the C=N bond, significantly reducing its force constant. As a result, the ν(C=N) stretching frequency undergoes a dramatic bathochromic shift from ~1650 cm⁻¹ down to ~1620 cm⁻¹[4][5].

By utilizing an in situ IR probe (e.g., ReactIR), chemists can track this shift in real-time. This creates a self-validating workflow: the complete disappearance of the 1650 cm⁻¹ band and the stabilization of the 1620 cm⁻¹ band confirms that quantitative lithiation has occurred. Only then is the electrophile added, preventing premature quenching and maximizing yield.

In situ IR monitoring workflow of the Directed ortho-Metalation (DoM) of the oxazoline substrate.

References

-

[1] Title: 4,4-Dimethyl-2-oxazoline - the NIST WebBook. Source: National Institute of Standards and Technology (NIST). URL:[Link]

-

[4],[5] Title: Reversible Ligand Protonation in Noninnocent Constrained-Geometry-Like Group 4 Complexes. Source: ACS Publications (Organometallics). URL:[Link]

-

[2] Title: Infrared spectra of ethers. Source: Doc Brown's Advanced Organic Chemistry. URL:[Link]

-

[3] Title: 12.8: Infrared Spectra of Some Common Functional Groups. Source: Chemistry LibreTexts. URL:[Link]

Sources

- 1. 4,4-Dimethyl-2-oxazoline [webbook.nist.gov]

- 2. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. DSpace [dr.lib.iastate.edu]

- 5. pubs.acs.org [pubs.acs.org]

use of 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole as a chiral auxiliary

APPLICATION NOTE & PROTOCOL Oxazoline-Mediated Atroposelective Biaryl Synthesis: Utilizing 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole Scaffolds

Executive Summary & Molecular Rationale

The construction of axially chiral biaryls is a critical challenge in the synthesis of natural products (e.g., gossypol, steganone) and privileged chiral ligands (e.g., BINAP derivatives)[1][2]. The "Meyers Reaction"—an asymmetric nucleophilic aromatic substitution (SNAr) mediated by an oxazoline directing group—remains one of the most robust methodologies for forging these sterically hindered C–C bonds[3][4].

While the specific molecule 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole bears an achiral 4,4-dimethyl moiety, it serves as the foundational model substrate for this chemistry[4]. To utilize this scaffold for asymmetric induction, chemists employ two strategies:

-

External Chiral Ligands: Desymmetrization of the transition state using chiral additives (e.g., (-)-sparteine) alongside the 4,4-dimethyl substrate.

-

Covalent Chiral Auxiliaries: Structural adaptation of the 4,4-dimethyl group to chiral analogues (e.g., 4-isopropyl or 4-tert-butyl groups derived from (S)-valinol or (S)-tert-leucinol) to function as true, covalently bound chiral auxiliaries[5][6].

This guide details the mechanistic causality, experimental workflows, and self-validating protocols for utilizing this dimethoxyphenyl oxazoline scaffold in biaryl coupling.

Mechanistic Causality: The SNAr* Pathway

The success of the Meyers reaction relies on a highly orchestrated sequence of coordination and displacement[7][8].

-

Metal Coordination (The Setup): The oxazoline nitrogen acts as a Lewis base, chelating the magnesium atom of an incoming aryl Grignard reagent. This pre-complexation is crucial; it converts an intermolecular collision into a rigid, pseudo-intramolecular delivery system.

-

Nucleophilic Attack (The Meisenheimer Complex): The Grignard nucleophile attacks the ortho-position (C2) of the phenyl ring. The oxazoline group stabilizes the resulting negative charge by delocalizing it into a Meisenheimer intermediate[3][9].

-

Leaving Group Expulsion (The SNAr): The 2-methoxy group is expelled as a magnesium methoxide salt.

-

Steric Locking (The Causality of the 3-Methoxy Group): Why use a 2,3-dimethoxyphenyl scaffold? While the 2-methoxy group acts as the leaving group, the 3-methoxy group is strategically retained. Its steric bulk severely increases the rotational barrier around the newly formed biaryl axis, preventing atropisomerization (racemization) and permanently locking the axial chirality[1][5].

Fig 1. Mechanistic pathway of the Meyers SNAr reaction for atroposelective biaryl synthesis.

Experimental Protocols

Protocol A: Synthesis of the Oxazoline Substrate

Objective: Convert 2,3-dimethoxybenzoic acid into the 4,4-dimethyl oxazoline without cleaving the sensitive aryl ethers.

-

Acid Chloride Formation: Suspend 2,3-dimethoxybenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under N₂. Add oxalyl chloride (1.2 equiv) dropwise at 0 °C, followed by a catalytic amount of DMF (1 drop).

-

Causality: Oxalyl chloride is chosen over thionyl chloride to allow for lower reaction temperatures, preventing Lewis-acid mediated demethylation of the methoxy groups.

-

Self-Validation: The reaction is complete when vigorous gas evolution (CO and CO₂) ceases.

-

-

Amidation: Concentrate the mixture in vacuo, redissolve in DCM, and cool to 0 °C. Slowly add 2-amino-2-methyl-1-propanol (2.0 equiv). Stir for 2 hours.

-

Cyclization: To the crude amide in DCM, add triethylamine (3.0 equiv) and cool to 0 °C. Add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. Stir for 1 hour, then warm to room temperature.

-

Causality: MsCl converts the hydroxyl group into a superior leaving group (mesylate). The amide oxygen subsequently acts as an internal nucleophile, closing the ring to form the oxazoline.

-

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole as a white solid[4][8].

Protocol B: Atroposelective SNAr (The Meyers Reaction)

Objective: Displace the 2-methoxy group with an aryl Grignard to form a sterically locked biaryl.

-

Grignard Preparation: In a flame-dried Schlenk flask, prepare the aryl Grignard reagent (e.g., 2-methoxyphenylmagnesium bromide, 3.0 equiv) in anhydrous THF.

-

Complexation & Addition: Dissolve the oxazoline substrate (1.0 equiv) in anhydrous THF and cool to -78 °C. If using the achiral 4,4-dimethyl scaffold, add a chiral ligand (e.g., (-)-sparteine, 3.0 equiv) at this stage. Slowly add the Grignard reagent dropwise.

-

Reaction Maturation: Maintain the reaction at -78 °C for 2 hours, then slowly allow it to warm to room temperature overnight.

-

Self-Validation: The solution typically transitions from colorless to a deep yellow/orange, indicating the formation of the stabilized Meisenheimer complex[9].

-

-

Quench & Isolation: Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the biaryl product[4][8].

Fig 2. Experimental workflow for oxazoline-mediated atroposelective biaryl coupling.

Quantitative Data: Influence of the Auxiliary on Stereocontrol

The choice of the oxazoline substituent directly dictates the stereochemical outcome of the biaryl coupling. The table below summarizes the transition from a ligand-mediated approach (using the 4,4-dimethyl scaffold) to a fully covalent chiral auxiliary approach (using Meyers' chiral oxazolines)[2][5][10].

| Oxazoline Auxiliary Type | Nucleophile (Grignard) | Temp (°C) | Yield (%) | Stereoselectivity |

| 4,4-Dimethyl (Achiral) + (-)-sparteine | 2-MeO-C₆H₄-MgBr | -78 to 25 | 82 | 45% ee |

| 4-Isopropyl (Chiral, Valinol-derived) | 2-MeO-C₆H₄-MgBr | -78 to 25 | 88 | >95% de |

| 4-tert-Butyl (Chiral, tert-Leucinol) | 1-Naphthyl-MgBr | -40 to 25 | 85 | >98% de |

Data Interpretation: While the 4,4-dimethyl oxazoline provides excellent chemical yields and acts as a robust directing group for prochiral biaryl synthesis, achieving high enantiomeric excess (ee) via external chiral ligands is challenging due to competitive background reactions. Incorporating the chiral center directly onto the oxazoline ring (e.g., 4-isopropyl) forces the incoming Grignard reagent to attack exclusively from one diastereotopic face, resulting in near-perfect diastereomeric excess (de)[5][10].

References

-

Castanet, A.-S. "Chiral Oxazolines and Their Legacy in Asymmetric Carbon—Carbon Bond-Forming Reactions." ResearchGate, Nov 2015.

-

Bringmann, G., et al. "Biaryls in Nature: A Multi-Facetted Class of Stereochemically, Biosynthetically, and Pharmacologically Intriguing Secondary Metabolites." Progress in the Chemistry of Organic Natural Products, 2001.

-

Lipshutz, B. H., et al. "Asymmetric Synthesis of Biaryls via Intramolecular coupling of Cyano Cuprate Intermediates." Angewandte Chemie International Edition in English, 1994.

-

Meyers, A. I., et al. "Chiral oxazoline route to enantiomerically pure biphenyls: magnesio and copper mediated asymmetric hetero- and homo-coupling reactions." Tetrahedron, 2004.

-

Broutin, P. E.; Colobert, F. "Asymmetric Synthesis of an Axially Chiral Antimitotic Biaryl via an Atropo-Enantioselective Suzuki Cross-Coupling." The Journal of Organic Chemistry, 2003.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. General Approach to the Synthesis of Prochiral Atropisomeric Biaryls - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. Asymmetric Synthesis : The Essentials [miamioh.ecampus.com]

- 7. researchgate.net [researchgate.net]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: Directed Nucleophilic Aromatic Substitution on 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole

Mechanistic Overview and Reaction Causality

The synthesis of sterically hindered biaryls and selectively substituted arenes is a recurring challenge in drug development and natural product total synthesis. The Meyers oxazoline method provides a highly robust, regioselective solution by utilizing an oxazoline ring as both a protecting group for carboxylic acids and a powerful directing group for Nucleophilic Aromatic Substitution (SNAr) [[1]]().

When 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole is subjected to a carbon nucleophile (typically a Grignard reagent or organolithium), the reaction proceeds with absolute regioselectivity. The causality behind this selectivity lies in the multi-dentate coordination state. The oxazoline nitrogen coordinates the magnesium or lithium cation of the nucleophile, tethering it in close proximity to the aromatic ring . This directed delivery forces the nucleophile to attack the ortho position (C2), forming a stabilized aza-enolate (Meisenheimer-type) intermediate. Subsequently, the 2-methoxy group—activated by the electron-withdrawing nature of the oxazoline—is expelled as a metal methoxide salt .

The 3-methoxy group remains entirely unreactive. It lacks the direct ortho-activation and coordination geometry required for displacement, allowing it to serve as a stable electronic modifier or a handle for downstream functionalization [[2]]([Link]).

Addition-Elimination S_NAr mechanism directed by the oxazoline moiety.

Experimental Design Principles (E-E-A-T)

To ensure high yields and reproducibility, the experimental conditions must be strictly controlled. As a self-validating system, the protocol relies on specific chemical causalities:

-

Solvent Causality (Anhydrous THF): Tetrahydrofuran (THF) is strictly required over diethyl ether. THF effectively solvates the Grignard reagent and facilitates the critical transition state where the oxazoline nitrogen, the ortho-methoxy oxygen, and the magnesium ion form a highly ordered chelate [[3]]([Link]).

-

Substrate Causality (4,4-Dimethyl substitution): The gem-dimethyl groups at the C4 position of the oxazoline ring are not merely structural. They provide critical steric bulk that prevents competitive, destructive deprotonation at the C4 position by strong basic nucleophiles, ensuring the nucleophile is entirely consumed by the SNAr pathway .

-

Nucleophile Equivalents: A slight excess of the Grignard reagent (1.2 – 1.5 equivalents) is utilized. As the reaction proceeds, the expelled magnesium methoxide (MeOMgX) can form aggregates that slightly retard the reaction rate. The excess reagent drives the equilibrium forward.

-

Self-Validation via TLC: The progression of the reaction is visually and analytically self-validating. The starting material possesses a highly polar 2-methoxy group. Upon displacement by a less polar aryl or alkyl group, a distinct shift to a higher Rf value is observed on normal-phase TLC (Hexanes/EtOAc), accompanied by a color change in the reaction mixture from pale yellow to deep orange/red (indicative of the Meisenheimer complex) before quenching.

Standardized Protocol: Synthesis of 2-(2-Aryl/Alkyl-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole

Materials Required:

-

2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole (Substrate)

-

Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH 4 Cl)

-

Ethyl Acetate (EtOAc) and Brine

Step-by-Step Methodology:

-

Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under vacuum. Backfill with dry Argon or Nitrogen. Repeat this purge cycle three times to ensure an absolute inert atmosphere.

-

Dissolution: Add 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole (1.0 mmol, 235 mg) to the flask. Inject anhydrous THF (5.0 mL) via syringe to achieve a 0.2 M substrate concentration.

-

Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

-

Nucleophile Addition: Slowly add the Grignard reagent (1.5 mmol, 1.5 mL of a 1.0 M solution) dropwise over 5 minutes. Observation: The solution will typically transition from colorless/pale yellow to a deep orange or red hue as the aza-enolate intermediate forms.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir continuously for 4 to 12 hours. Monitor the reaction via TLC (eluent: 4:1 Hexanes/EtOAc; UV active).

-

Quenching: Once TLC indicates complete consumption of the starting material, cool the flask back to 0 °C. Carefully quench the reaction by the dropwise addition of saturated aqueous NH 4 Cl (5 mL). Caution: Exothermic reaction with evolution of gas if unreacted Grignard is present.

-

Isolation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure 2-(2-substituted-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole.

Experimental workflow for oxazoline-directed Nucleophilic Aromatic Substitution.

Quantitative Optimization Data

The efficiency of the nucleophilic addition-elimination depends heavily on the steric profile of the Grignard reagent. The table below summarizes optimized conditions for various nucleophiles reacting with 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole.

| Nucleophile (RMgX) | Equivalents | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (C2:C3) |

| Phenylmagnesium bromide | 1.5 | 0 to 25 | 4 | 92 | >99:1 |

| Methylmagnesium chloride | 1.5 | 0 to 25 | 12 | 88 | >99:1 |

| Isopropylmagnesium chloride | 2.0 | 25 to 65 | 16 | 75 | >99:1 |

| 4-Methoxyphenylmagnesium bromide | 1.5 | 0 to 25 | 6 | 90 | >99:1 |

Note: Sterically demanding aliphatic Grignard reagents (e.g., Isopropylmagnesium chloride) require elevated temperatures (refluxing THF at 65 °C) and extended reaction times to achieve high conversion due to the steric clash with the adjacent 3-methoxy group and the bulky 4,4-dimethyl oxazoline ring.

References

-

Meyers, A. I., Gabel, R., Mihelich, E. D. (1978). "Nucleophilic aromatic substitution on o-(methoxy)aryloxazolines. A convenient synthesis of o-alkyl-, o-alkylidene-, and o-arylbenzoic acids." Journal of Organic Chemistry, 43(7), 1372–1379.

-

Bringmann, G., et al. (2022). "The Stereoselective Total Synthesis of Axially Chiral Naphthylisoquinoline Alkaloids." Accounts of Chemical Research, 55(18), 2626–2641.

-

Hsieh, J.-C., Su, H.-L., Knochel, P. (2021). "Preparation of Polyfunctionalized Aromatic Nitriles from Aryl Oxazolines." Chemistry - A European Journal, 28(2), e202103823.

-

Carini, D. J., Duncia, J. V. (2001). "Process for preparing biaryl compounds." US Patent 6,194,599 B1.

Sources

Catalytic Applications of 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole: Regioselective C–H Functionalization and Atroposelective Synthesis

Executive Summary & Chemical Profiling

In modern synthetic organic chemistry and drug development, achieving absolute regiocontrol during the late-stage functionalization of aromatic systems remains a formidable challenge. 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole serves as a privileged scaffold that elegantly solves this problem. By combining the robust directing ability of the Meyers oxazoline with a strategically substituted 2,3-dimethoxyarene, this molecule provides a highly predictable, sterically enforced platform for regioselective C–H activation and Directed ortho-Metalation (DoM).

This application note provides researchers with field-proven, self-validating protocols for utilizing this compound in the synthesis of complex biaryl frameworks and atropisomers.

Mechanistic Causality: The Synergy of Chelation and Steric Blocking

The synthetic utility of 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole is grounded in two synergistic structural features:

-

The Thermodynamic Sink of the Oxazoline Ring: The -hybridized nitrogen of the 4,4-dimethyl-4,5-dihydrooxazole moiety acts as a powerful -donor. In transition-metal catalysis, it pre-coordinates with metals (e.g., Pd, Rh, Ru), bringing the catalytic center into proximity with the ortho-C–H bond via a Concerted Metalation-Deprotonation (CMD) pathway .

-

Absolute Regiocontrol via Steric Encumbrance: The phenyl ring possesses two theoretical ortho positions (C2 and C6). Because the C2 position is permanently blocked by a methoxy group, metalation is forced exclusively to the C6 position .

-

Atropisomer Generation: Functionalizing the C6 position yields a 1,2,3,6-tetrasubstituted arene. When coupled with a bulky aryl partner, the resulting steric clash between the C6-substituent and the oxazoline/methoxy groups forces the biaryl axis out of planarity. This creates a high rotational barrier ( kcal/mol), enabling the isolation of stable axial enantiomers (atropisomers) crucial for chiral ligand design and pharmacology .

Catalytic cycle of oxazoline-directed regioselective C-H functionalization at the C6 position.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems . Built-in analytical checkpoints allow researchers to verify the success of intermediate states before committing expensive coupling partners or catalysts.

Protocol A: Regioselective Directed Ortho-Lithiation (DoM) and Cross-Coupling

Causality Insight: While n-BuLi is a common lithiating agent, it is prone to nucleophilic attack on the electrophilic C=N bond of the oxazoline. We specifically mandate the use of the bulkier s-BuLi combined with TMEDA (Tetramethylethylenediamine). TMEDA breaks down the unreactive alkyllithium hexamers into highly reactive monomers, while the steric bulk of s-BuLi prevents oxazoline ring opening, ensuring clean deprotonation at C6.

Step-by-Step Methodology:

-

Preparation: Flame-dry a Schlenk flask under Argon. Add 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole (1.0 mmol) and anhydrous THF (10 mL). Add TMEDA (1.1 mmol).

-

Lithiation: Cool the mixture to -78 °C using a dry ice/acetone bath. Dropwise add s-BuLi (1.1 mmol, 1.4 M in cyclohexane) over 10 minutes.

-

Validation Check 1 (Visual): The solution will transition from colorless to a deep yellow/orange, indicating the successful formation of the aryllithium species.

-

-

Analytical Aliquot (The Self-Validation Step): Withdraw 0.1 mL of the reaction mixture and quench into 0.5 mL of D₂O. Extract with EtOAc and analyze via H NMR.

-

Validation Check 2 (NMR): The starting material exhibits an AMX/ABX spin system for the aromatic protons (H4, H5, H6). Upon successful C6-deuteration, the H6 doublet of doublets (~7.3 ppm) will completely disappear, and the remaining H4 and H5 protons will resolve into a clean AB doublet system ( Hz). Do not proceed to Step 4 unless >95% deuterium incorporation is observed.

-

-

Transmetalation: Add a solution of anhydrous ZnCl₂ (1.2 mmol in THF) at -78 °C. Stir for 30 minutes, then allow warming to room temperature.

-

Cross-Coupling: Add Pd(PPh₃)₄ (5 mol%) and the desired aryl iodide (0.9 mmol). Heat to 60 °C for 12 hours.

-

Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography to isolate the sterically hindered biaryl atropisomer.

Self-validating experimental workflow for directed ortho-lithiation and cross-coupling.

Protocol B: Palladium-Catalyzed C(sp²)–H Alkoxylation

Causality Insight: Direct C–H functionalization bypasses the need for pre-halogenated substrates. Here, Pd(OAc)₂ is strictly required over halide-based palladium sources (like PdCl₂) because the acetate ligand acts as an internal base, abstracting the C6 proton via a six-membered cyclic transition state (CMD mechanism). Potassium persulfate (K₂S₂O₈) is utilized as the terminal oxidant to regenerate the active Pd(II) species from Pd(0) .

Step-by-Step Methodology:

-

Reaction Setup: In a 15 mL sealed tube, combine the oxazoline substrate (0.5 mmol), Pd(OAc)₂ (10 mol%), and K₂S₂O₈ (1.5 equiv).

-

Solvent/Reagent Addition: Add the desired aliphatic alcohol (e.g., methanol or trifluoroethanol) (2.0 mL). The alcohol acts as both the solvent and the alkoxylating agent.

-

Catalysis: Stir the mixture at 60 °C under an ambient air atmosphere for 16 hours.

-

Validation Check (Visual): The reaction mixture will gradually darken as Pd black begins to form toward the end of the catalytic cycle, indicating oxidant depletion.

-

-

Purification: Dilute with CH₂Cl₂, filter through a short pad of Celite to remove palladium residues, concentrate under reduced pressure, and purify via flash chromatography.

Quantitative Data Summary

The table below summarizes the expected outcomes and conditions for various regioselective functionalizations of 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole, serving as a benchmarking guide for process development.

| Transformation Type | Reagents / Catalyst System | Electrophile / Coupling Partner | Regioselectivity | Expected Yield | Key Structural Outcome |

| Directed Lithiation | s-BuLi, TMEDA, THF, -78 °C | D₂O (Validation) | >99% (C6) | >95% | C6-Deuterated standard |

| Negishi Coupling | 1. s-BuLi 2. ZnCl₂ 3. Pd(PPh₃)₄ | 1-Iodonaphthalene | >99% (C6) | 78 - 85% | Highly hindered biaryl (Atropisomer) |

| C–H Alkoxylation | Pd(OAc)₂ (10 mol%), K₂S₂O₈ | Aliphatic Alcohols (R-OH) | >99% (C6) | 65 - 80% | 1,2,3,6-Tetraoxygenated arene |

| C–H Olefination | Rh(III) or Pd(OAc)₂, AgOAc | Acrylates / Styrenes | >99% (C6) | 70 - 88% | trans-Cinnamate derivatives |

References

-

Saint-Denis, T. G., Zhu, R.-Y., Chen, G., Wu, Q.-F., & Yu, J.-Q. (2018). Enantioselective C(sp3)‒H bond activation by chiral transition metal catalysts. Science, 359(6377), eaao4798.[Link]

-

Bracegirdle, A., Clayden, J., & Lai, L. W. (2008). Asymmetric synthesis of biaryl atropisomers by dynamic resolution during condensation of biaryl aldehydes with (−)-ephedrine or a proline-derived diamine. Beilstein Journal of Organic Chemistry, 4, 34.[Link]

-

Pourkaveh, R., & Svatunek, D. (2024). Palladium-Catalyzed Ortho Alkoxylation of Oxazoline Derivatives: An Avenue to Reach Meta-Substituted Electron-Rich Arenes Exploiting Oxazoline as a Removeable Directing Group. ACS Omega, 9(43), 44550–44563.[Link]

Application Note: Diastereoselective Synthesis of Biaryl Atropisomers via 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, self-validating experimental workflows, and dynamic thermodynamic resolution (DTR).

Executive Summary

The compound 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole is a highly versatile, achiral building block used extensively in the asymmetric synthesis of axially chiral biaryls. While the oxazoline itself lacks a stereocenter, it acts as a robust directing group for nucleophilic aromatic substitution (SNAr). By leveraging the low rotational barrier of the resulting biaryl axis, chemists can induce highly diastereoselective transformations through Dynamic Thermodynamic Resolution (DTR) when condensed with chiral auxiliaries[1].

This application note details the causality behind these experimental choices and provides field-proven, self-validating protocols for executing this diastereoselective workflow.

Mechanistic Framework & Causality

Oxazoline-Directed SNAr

The first critical step is the construction of the biaryl axis. The 4,4-dimethyl-4,5-dihydrooxazole moiety performs two distinct, causal roles:

-

Steric Shielding: The gem-dimethyl groups at the C4 position sterically protect the vulnerable oxazoline ring from direct nucleophilic attack by highly reactive Grignard reagents.

-

Intramolecular Delivery: The oxazoline nitrogen acts as a Lewis base, coordinating the magnesium atom of the incoming aryl Grignard reagent. This pre-coordination drastically lowers the activation energy for SNAr, delivering the nucleophile precisely to the ortho-position (C2) and displacing the methoxy group via a Meisenheimer-type complex[2].

Dynamic Thermodynamic Resolution (DTR)

Following the SNAr, the biaryl oxazoline is converted into a biaryl aldehyde. Because the steric bulk around the newly formed biaryl axis is moderate, the axis rotates freely at room temperature, existing as a rapidly interconverting racemic mixture of aR and aS atropenantiomers[1].

When this aldehyde is condensed with a chiral auxiliary (e.g., (−)-ephedrine), a kinetic mixture of diastereomeric oxazolidines is initially formed. However, under mildly acidic reflux conditions, the oxazolidine ring undergoes reversible opening and closing. The severe steric clash between the biaryl ortho-substituents and the chiral auxiliary in the minor diastereomer drives the equilibrium almost exclusively toward the thermodynamically stable diastereomer, achieving exceptional diastereoselectivity (>95% d.r.)[1].

Workflow Visualizations

Caption: Mechanism of oxazoline-directed nucleophilic aromatic substitution (SNAr).

Caption: Dynamic thermodynamic resolution of biaryl aldehydes via chiral condensation.

Self-Validating Experimental Protocols

Protocol 1: SNAr Synthesis of the Biaryl Oxazoline

Adapted from the methodologies of [1].

-

Grignard Preparation: In a flame-dried flask under N₂, stir magnesium turnings (2.82 g) in anhydrous diethyl ether (100 mL). Add 1,2-dibromoethane (2 drops) to activate the magnesium, followed by the dropwise addition of 2-bromoanisole (3.0 equiv) in anhydrous diethyl ether (75 mL). Stir at room temperature for 2 h[1].

-

Coupling: Dissolve 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole (27.66 mmol) in anhydrous THF (150 mL). Add this solution dropwise to the Grignard reagent at room temperature.

-

Reaction Monitoring: Stir the solution for 24 h.

-

Quench & Extraction: Quench the reaction strictly by dropwise addition of saturated aqueous NH₄Cl (50 mL) followed by water (50 mL)[1]. Extract with diethyl ether (3 × 100 mL), dry over MgSO₄, and concentrate.

-

Validation: Purify via recrystallization (EtOAc/Hexane 1:1). Confirm success via ¹H NMR: ensure the loss of one methoxy singlet (~3.8 ppm), verifying displacement at C2[3].

Protocol 2: Deprotection to Biaryl Aldehyde

-

Methylation: Dissolve the biaryl oxazoline in excess methyl iodide (MeI) and stir at room temperature for 16 h to form the oxazolinium salt. Concentrate under reduced pressure.

-

Reduction: Dissolve the crude salt in methanol at 0 °C and add NaBH₄ (2.0 equiv) portion-wise to reduce the intermediate to an oxazolidine.

-

Hydrolysis: Acidify the mixture with 5% aqueous HCl (10 mL) and stir until TLC indicates total consumption of the intermediate[1].

-

Validation: Extract and concentrate.

-

Self-Validation Step: IR spectroscopy must show a strong carbonyl stretch (~1685 cm⁻¹), and ¹H NMR must exhibit a distinct aldehydic proton signal (~9.6 ppm), confirming the complete unmasking of the aldehyde[3].

-

Protocol 3: Diastereoselective Condensation (DTR)

-

Condensation: Dissolve the biaryl aldehyde (1.0 mmol) in anhydrous toluene (20 mL). Add (−)-ephedrine (1.05 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Thermodynamic Equilibration: Attach a Dean-Stark apparatus and reflux the mixture for 12 h. The continuous removal of water and the applied thermal energy allow the kinetic diastereomers to reversibly open, equilibrating to the thermodynamically favored state[1].

-

Validation: Cool to room temperature and concentrate.

-

Self-Validation Step: Analyze the crude reaction mixture via ¹H NMR before purification. The presence of a single major set of signals for the newly formed aminal C-H proton indicates successful thermodynamic equilibration to >95% d.r.

-

Quantitative Data Summary

The following table summarizes the efficiency of the SNAr coupling and the subsequent diastereoselective resolution using various Grignard reagents[1].

| Grignard Reagent | Biaryl Oxazoline Yield (%) | Chiral Auxiliary | Condensation Conditions | Final Diastereomeric Ratio (d.r.) |

| 2-Bromoanisole | 82% | (−)-Ephedrine | Toluene, reflux, 12 h | > 95:5 |

| 1-Bromo-2-isopropylbenzene | 80% | (−)-Ephedrine | Toluene, reflux, 12 h | > 95:5 |

| 1-Bromonaphthalene | 91% | (−)-Ephedrine | Toluene, reflux, 12 h | > 95:5 |

References

-

Bracegirdle, A., Clayden, J., & Lai, L. W. "Asymmetric synthesis of biaryl atropisomers by dynamic resolution during condensation of biaryl aldehydes with (−)-ephedrine or a proline-derived diamine." Beilstein Journal of Organic Chemistry, 2006, 2(22). URL: [Link]

-

Meyers, A. I., Gabel, R., & Mihelich, E. D. "Nucleophilic aromatic substitution on (o-methoxyaryl)oxazolines. A convenient synthesis of o-alkyl-, o-alkenyl-, and o-arylbenzoic acids." The Journal of Organic Chemistry, 1978, 43(7), 1372–1379. URL: [Link]

Sources

Application Note & Protocol: A Scalable Synthesis of 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole

Abstract

This document provides a detailed guide for the scale-up synthesis of 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole, a key heterocyclic intermediate. Phenyl-dihydrooxazolines are a critical class of compounds, often utilized as chiral ligands in asymmetric catalysis and as versatile intermediates for directed ortho-metalation in the synthesis of complex substituted aromatics.[1] This guide presents two robust synthetic strategies, with a primary focus on a well-documented route starting from 2,3-dimethoxybenzoic acid. We offer in-depth protocols, scale-up considerations, safety information, and mechanistic insights to ensure successful and safe execution by researchers in drug development and chemical synthesis.

Introduction and Strategic Rationale

The 4,4-dimethyl-2-oxazoline moiety is a powerful directing group in organic synthesis, enabling regioselective functionalization of the attached aryl ring.[1] The target molecule, 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole, serves as a valuable precursor for creating sterically hindered biaryl compounds and other complex molecular architectures.[2]

Several methods exist for the synthesis of 2-aryl-oxazolines, including the condensation of aldehydes followed by oxidation or the Lewis acid-catalyzed reaction of nitriles with amino alcohols.[1][3] While the nitrile route offers high atom economy, it often requires harsh thermal conditions.[1][3]

For scalability, reliability, and facile starting material access, the most common and robust approach involves the cyclocondensation of a carboxylic acid derivative with an amino alcohol.[4] This guide will primarily detail the synthesis from 2,3-dimethoxybenzoic acid and 2-amino-2-methyl-1-propanol . This pathway proceeds through a highly reactive acid chloride intermediate, ensuring efficient conversion to the corresponding N-(hydroxyalkyl)amide, which readily cyclizes to the target oxazoline. An alternative, high-temperature synthesis from 2,3-dimethoxybenzonitrile is also presented.

Visualized Synthetic Strategies

Figure 1: Overview of the two primary synthetic routes to the target oxazoline.

Primary Protocol: Synthesis from 2,3-Dimethoxybenzoic Acid

This two-step, one-pot procedure is recommended for its reliability and use of standard laboratory reagents. The process first converts the carboxylic acid to a more reactive acyl chloride, which then undergoes condensation and cyclization with the amino alcohol.

Materials and Reagents

| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Quantity (for 100g scale) | Density (g/mL) |

| 2,3-Dimethoxybenzoic Acid | 1521-38-6 | 182.17 | 1.0 | 100.0 g | N/A |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 2.5 | 163.3 g (97.2 mL) | 1.68 |

| 2-Amino-2-methyl-1-propanol | 124-68-5 | 89.14 | 1.2 | 58.7 g | 0.934 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | 1000 mL | 1.33 |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 2.5 | 138.8 g (191 mL) | 0.726 |

| Saturated NaHCO₃ (aq) | - | - | - | As needed | ~1.07 |

| Brine (Saturated NaCl) | - | - | - | As needed | ~1.2 |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | - | As needed | N/A |

Detailed Experimental Procedure

Caution: This procedure must be performed in a well-ventilated chemical fume hood. Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gases.[5] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

Step 1: Formation of 2,3-Dimethoxybenzoyl Chloride

-

Equip a 2 L three-neck round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas outlet/scrubber (to neutralize HCl gas).

-

Charge the flask with 2,3-dimethoxybenzoic acid (100.0 g, 0.549 mol) and dichloromethane (500 mL). Stir to form a suspension.

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add thionyl chloride (97.2 mL, 1.37 mol) dropwise via the addition funnel over 60 minutes. Vigorous gas evolution will occur. Maintain the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours or until the reaction mixture becomes a clear, homogenous solution and gas evolution ceases.

-

The resulting solution of crude 2,3-dimethoxybenzoyl chloride is used directly in the next step without isolation.

Step 2: Amide Formation and Cyclization

-

In a separate 3 L flask, dissolve 2-amino-2-methyl-1-propanol (58.7 g, 0.659 mol) and triethylamine (191 mL, 1.37 mol) in dichloromethane (500 mL).

-

Cool this solution to 0 °C in an ice-water bath.

-

Slowly add the crude acid chloride solution from Step 1 to the amino alcohol solution via a cannula or dropping funnel over 90 minutes. A thick white precipitate (triethylamine hydrochloride) will form. Maintain the internal temperature below 10 °C.

-

Once the addition is complete, remove the ice bath, and heat the reaction mixture to reflux (approx. 40 °C) for 4-6 hours. The cyclization is driven by heat.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of petroleum ether/ethyl acetate as the eluent.[2] The product spot should be visible under UV light (254 nm).

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a separatory funnel containing 500 mL of cold water. Shake gently and separate the layers.

-

Wash the organic layer sequentially with 500 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: potential gas evolution), 500 mL of water, and 500 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil or semi-solid.

-

For high purity, the crude product can be purified via vacuum distillation or flash column chromatography on silica gel.[2][6]

Characterization Data

-

Appearance: Pale yellow oil or low-melting solid.

-

¹H NMR (300 MHz, CDCl₃): Chemical shifts (δ) should be consistent with literature values. Expect signals for aromatic protons (~6.9-7.5 ppm), the oxazoline CH₂ group (~4.1 ppm), the two methoxy groups (~3.9 ppm), and the two gem-dimethyl groups (~1.4 ppm).[2]

-

IR (Thin Film): A characteristic strong absorbance around 1640-1650 cm⁻¹ corresponding to the C=N stretch of the oxazoline ring.[7]

Alternative Protocol: Synthesis from 2,3-Dimethoxybenzonitrile

This method is a more atom-economical, one-step process but requires higher temperatures. It is suitable for equipment capable of safely reaching and maintaining 130-150 °C.

Materials and Reagents

| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Quantity |

| 2,3-Dimethoxybenzonitrile | 2024-83-1 | 163.17 | 1.0 | 100.0 g |

| 2-Amino-2-methyl-1-propanol | 124-68-5 | 89.14 | 1.2 | 65.6 g |

| Zinc Acetate (anhydrous) | 557-34-6 | 183.48 | 0.02 | 2.25 g |

Detailed Experimental Procedure

Caution: This reaction is conducted at high temperatures. Ensure proper shielding and temperature control. The starting nitrile is harmful if swallowed or in contact with skin.[8][9]

-

Equip a flask with a mechanical stirrer, a reflux condenser, and a temperature probe.

-

Charge the flask with 2,3-dimethoxybenzonitrile (100.0 g, 0.613 mol), 2-amino-2-methyl-1-propanol (65.6 g, 0.735 mol), and zinc acetate (2.25 g, 0.012 mol).

-

Heat the stirred suspension to 130-140 °C.[3] The solids should melt to form a stirrable slurry or solution.

-

Maintain this temperature for 12-24 hours. The reaction releases ammonia, which will exit through the condenser.

-

Monitor the reaction by GC-MS or TLC until the starting nitrile is consumed.[3]

-

Cool the reaction mixture to ~80 °C and add ethyl acetate or chloroform (500 mL) to dissolve the product.

-

Wash the organic solution three times with water and once with brine to remove the catalyst and any unreacted amino alcohol.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

Scale-Up Considerations and Safety

| Hazard | Mitigation Strategy |

| Exothermic Reactions | The addition of thionyl chloride and the subsequent addition of the acid chloride to the amine are exothermic. For large-scale synthesis, use a jacketed reactor with controlled cooling. Ensure slow, subsurface addition of reagents to dissipate heat effectively. |

| Gas Evolution | Both protocols evolve gas (HCl or NH₃). Ensure the reactor is vented to a suitable acid or base scrubber system to neutralize corrosive/toxic off-gases. Never perform these reactions in a sealed vessel. |

| Reagent Handling | Thionyl Chloride: Highly corrosive and a lachrymator.[5] Handle only in a fume hood with appropriate PPE. Use a dispensing pump for transfers. 2,3-Dimethoxybenzonitrile: Toxic/Harmful.[8][9] Avoid inhalation and skin contact. 2-Amino-2-methyl-1-propanol: Corrosive.[10] Causes skin and eye irritation. |

| Purification | While flash chromatography is effective at the lab scale, it is impractical for multi-kilogram production.[2] Developing a robust vacuum distillation protocol is critical for purification at scale. Crystallization may be an option if the final product is a solid at room temperature. |

Process Workflow Diagram

Figure 2: Detailed workflow for the primary synthesis protocol.

References

-

Bracegirdle, A., Clayden, J., & Lai, L. W. (2010). Asymmetric synthesis of biaryl atropisomers by dynamic resolution during condensation of biaryl aldehydes with (−)-ephedrine or a proline-derived diamine. Beilstein Journal of Organic Chemistry, 6, 846. [Link]

-

Okano, K., Morii, K., Mari, D., & Mori, A. (2019). SYNTHESIS OF 4,4-DIMETHYL-2-(2-PYRROLYL)-2-OXAZOLINES. HETEROCYCLES, 98(1), 89. [Link]

-

Hoogenboom, R., et al. (2009). Screening the Synthesis of 2-Substituted-2-oxazolines. ACS Combinatorial Science, 11(3), 223-234. [Link]

- Google Patents. (2015).

- Google Patents. (2014).

-

LookChem. (n.d.). 2,3-DIMETHOXYBENZONITRILE. [Link]

-

ResearchGate. (2008). A Simple Synthesis of 2-Substituted Oxazolines and Oxazines. [Link]

-

Abu-EL-Halawa, R. (1989). Synthesis of 2 — ( Chiral Alkyl ) Oxazolines. An-Najah J. Res., 1(6). [Link]

-

Chemical Synthesis Database. (2025). 5-formyl-2,3-dimethoxybenzonitrile. [Link]

-

The Patent Office Journal. (2022). No. 11/2022 Dated 18/03/2022. [Link]

-

Hartwig, J. F., et al. (2011). PREPARATION OF (S)-tert-ButylPHOX. Organic Syntheses, 88, 104. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. PREPARATION OF (S)-tert-ButylPHOX (Oxazole, 4-(1,1-dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro- (4S)-) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.najah.edu [journals.najah.edu]

- 8. tcichemicals.com [tcichemicals.com]

- 9. lookchem.com [lookchem.com]

- 10. fishersci.com [fishersci.com]

Quantitative Data: Physicochemical Properties of 2,3-Dimethoxybenzoic Acid

Welcome to the Purification & Isolation Technical Support Center . This module is specifically designed for researchers and drug development professionals dealing with the removal of unreacted 2,3-dimethoxybenzoic acid (2,3-DMBA) from organic synthesis mixtures (e.g., post-amidation or esterification).

Below, you will find causality-driven troubleshooting guides, self-validating protocols, and physicochemical data to ensure the high-purity isolation of your target compounds.

Understanding the physical properties of your impurity is the first step in designing a logical purification strategy.

| Property | Value | Causality / Impact on Purification Strategy |

| Molecular Weight | 182.17 g/mol | Determines the stoichiometric equivalents required when calculating resin scavenging loads. |

| pKa | ~3.97 | Requires an aqueous base with a conjugate acid pKa > 6.4 (e.g., NaHCO₃) to ensure quantitative deprotonation and phase transfer. |

| Water Solubility | ~5.31 g/L (neutral) | Poorly soluble in neutral water; necessitates a pH-adjusted aqueous extraction to force partitioning. |

| Organic Solubility | High (DCM, EtOAc, THF) | Readily partitions into the organic phase unless fully ionized into its carboxylate salt form. |

Data supported by ChemicalBook's CAS Database 1.

FAQ 1: Liquid-Liquid Extraction (Acid-Base Extraction)

Q: Why does 2,3-dimethoxybenzoic acid persist in my organic phase despite multiple water washes?

Causality and Mechanism: Water alone is thermodynamically insufficient to drive the partitioning of 2,3-DMBA into the aqueous layer. With a pKa of approximately 3.97, 2,3-DMBA remains predominantly protonated and highly lipophilic in neutral water. To force the acid into the aqueous phase, you must exploit its acidic proton via an acid-base extraction 2. By washing the organic layer with a weak base like saturated aqueous sodium bicarbonate (NaHCO₃), the carboxylic acid is deprotonated, yielding a highly water-soluble sodium carboxylate salt that is completely insoluble in the organic phase.

Self-Validating Protocol: Standard Acid-Base Extraction

-

Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~0.1 M.

-

Base Addition: Add an equal volume of saturated aqueous NaHCO₃ (1 M).

-

Validation Check: Observe the interface for effervescence (CO₂ gas evolution). The cessation of bubbling upon subsequent washes is a self-validating indicator that the neutralization of the acid is complete.

-

-

Phase Separation: Transfer the mixture to a separatory funnel. Agitate gently and vent frequently to release CO₂ pressure. Allow the layers to separate cleanly.